An In-depth Technical Guide to Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1)
An In-depth Technical Guide to Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloro-1-methylethyl) ether, with the CAS number 108-60-1, is a chlorinated aliphatic ether that has garnered attention due to its presence as an industrial byproduct and its toxicological profile. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, metabolism, and toxicological effects, with a focus on the molecular mechanisms of its action. This document is intended to serve as a valuable resource for professionals in research, chemical safety, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its study and safe handling. The key properties of Bis(2-chloro-1-methylethyl) ether are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-chloro-2-(1-chloropropan-2-yloxy)propane | [1] |
| Synonyms | 2,2'-Oxybis(1-chloropropane), Dichlorodiisopropyl ether, DCIP | [2][3] |
| CAS Number | 108-60-1 | [1][3][4] |
| Molecular Formula | C₆H₁₂Cl₂O | [1][3][4] |
| Molecular Weight | 171.07 g/mol | [4][5] |
| Appearance | Colorless to light brown liquid | [1] |
| Boiling Point | 187 °C (369.3°F) at 760 mmHg | [2][5] |
| Melting Point | -97 to -102 °C (-143°F) | [5][6] |
| Density | 1.1122 g/cm³ at 20 °C (68°F) | [5] |
| Vapor Pressure | 0.1 mmHg at 20 °C (68°F) | [5] |
| Water Solubility | < 0.1 mg/mL at 22 °C (72°F) | [5] |
| Flash Point | 85 °C (185°F) | [5] |
Synthesis and Industrial Production
Bis(2-chloro-1-methylethyl) ether is not typically produced as a primary product. Instead, it is a significant byproduct in the industrial synthesis of propylene oxide and propylene glycol.[2][7][8] The chlorohydrin process for propylene oxide production, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination, is a major source of this compound. During this process, side reactions can lead to the formation of bis(2-chloro-1-methylethyl) ether.
Postulated Laboratory Synthesis: Williamson Ether Synthesis
Hypothetical Experimental Protocol:
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Alkoxide Formation: 1-chloropropan-2-ol is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the sodium 1-chloro-2-propoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
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Nucleophilic Substitution: To the solution of the alkoxide, an equimolar amount of 1,2-dichloropropane is added. The reaction mixture is then heated to facilitate the SN2 reaction, where the alkoxide displaces one of the chloride ions from 1,2-dichloropropane.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure bis(2-chloro-1-methylethyl) ether.
Analytical Methodology
The detection and quantification of bis(2-chloro-1-methylethyl) ether in various matrices are crucial for environmental monitoring and toxicological studies. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and effective analytical technique.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify bis(2-chloro-1-methylethyl) ether in a water sample.
Materials:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS)
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Helium (carrier gas)
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Bis(2-chloro-1-methylethyl) ether standard
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Dichloromethane (extraction solvent)
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Anhydrous sodium sulfate
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Sample vials
Procedure:
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Sample Preparation (Liquid-Liquid Extraction):
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A known volume of the water sample (e.g., 1 liter) is placed in a separatory funnel.
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The sample is extracted three times with dichloromethane (60 mL each time).
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The combined organic extracts are passed through a column of anhydrous sodium sulfate to remove any residual water.
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The extract is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
GC-MS Analysis:
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Injection: 1 µL of the concentrated extract is injected into the GC-MS system.
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GC Conditions:
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Inlet temperature: 250°C
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Oven program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
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Carrier gas flow rate (Helium): 1 mL/min.
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-
MS Conditions:
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Ionization mode: Electron Ionization (EI) at 70 eV.
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Scan range: 40-400 m/z.
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-
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Data Analysis:
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The retention time and mass spectrum of the analyte in the sample are compared to those of a pure standard of bis(2-chloro-1-methylethyl) ether.
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Quantification is achieved by creating a calibration curve using standards of known concentrations.
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Metabolism
Studies in rats have shown that bis(2-chloro-1-methylethyl) ether is metabolized through two primary pathways: ether cleavage and oxidative dechlorination.[2] Following oral administration, the major urinary metabolites identified were 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine. The formation of the latter metabolite suggests the cleavage of the ether bond and subsequent conjugation with glutathione.
Toxicology and Mechanism of Action
Bis(2-chloro-1-methylethyl) ether is classified as a substance with limited evidence of carcinogenicity in experimental animals.[3] Studies in mice have shown increased incidences of lung adenomas and hepatocellular carcinomas.[3]
Genotoxicity
The genotoxicity of bis(2-chloro-1-methylethyl) ether is a key aspect of its toxicological profile. Like other haloethers, it is considered a potential alkylating agent. Alkylating agents can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, potentially initiating the process of carcinogenesis. The chlorine atoms in bis(2-chloro-1-methylethyl) ether increase the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack by DNA bases, particularly the N7 position of guanine.
Potential Involvement of Oxidative Stress and Signaling Pathways
While direct evidence linking bis(2-chloro-1-methylethyl) ether to specific signaling pathways is limited, its metabolism and the nature of its reactive intermediates suggest a potential role for oxidative stress. The metabolic activation of haloalkanes and haloethers can generate reactive oxygen species (ROS), leading to cellular damage.
A key cellular defense mechanism against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway . Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression. It is plausible that exposure to bis(2-chloro-1-methylethyl) ether could modulate this pathway, although further research is needed to confirm this hypothesis.
Conclusion
Bis(2-chloro-1-methylethyl) ether is a compound of interest due to its industrial prevalence and toxicological properties. This guide has summarized its key characteristics, including its physicochemical properties, formation, analytical detection, metabolism, and toxicological profile. The probable mechanism of its genotoxicity involves the formation of DNA adducts by reactive electrophilic metabolites. While direct evidence is still needed, the involvement of oxidative stress and the Nrf2 signaling pathway is a plausible area for future investigation. This information provides a solid foundation for researchers, scientists, and drug development professionals working with or encountering this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. DNA adducts of halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA adducts of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(2-chloro-1-methylethyl)ether (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]
- 7. m.youtube.com [m.youtube.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]


